5-(Difluoromethyl)furan-2-sulfonyl chloride CAS number
5-(Difluoromethyl)furan-2-sulfonyl chloride CAS number
An In-depth Technical Guide to 5-(Difluoromethyl)furan-2-sulfonyl chloride
Disclaimer: 5-(Difluoromethyl)furan-2-sulfonyl chloride is a specialized chemical entity for which a unique CAS number is not readily found in public databases as of the writing of this guide. This suggests the compound may be novel or not widely commercialized. The following guide is therefore constructed based on established principles of organic chemistry, extensive literature on analogous compounds, and predictive analysis to provide a comprehensive resource for researchers.
Executive Summary
The strategic incorporation of fluorinated motifs into biologically active scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (-CF2H) group, in particular, has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth technical overview of 5-(difluoromethyl)furan-2-sulfonyl chloride, a promising but currently under-documented building block. By combining the reactive potential of the furan-2-sulfonyl chloride moiety with the unique properties of the difluoromethyl group, this compound represents a valuable tool for accessing novel sulfonamide-based therapeutics. This document will detail its proposed synthesis, explore its reactivity, and discuss its potential applications in drug discovery, all while emphasizing the necessary safety protocols for its handling.
PART 1: The Scientific Rationale: A Molecule of Strategic Importance
The Furan-2-sulfonyl Chloride Scaffold: A Versatile Electrophile
The furan ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. When functionalized with a sulfonyl chloride at the 2-position, it becomes a potent electrophile. The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] This reactivity is the foundation for the synthesis of a vast array of sulfonamide-based drugs with diverse therapeutic applications, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1]
The Difluoromethyl Group (-CF2H): A Bioisostere with Unique Properties
The difluoromethyl group is a key asset in contemporary drug design. It is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[3][4][5] The introduction of a -CF2H moiety can confer several advantageous properties to a molecule:
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Enhanced Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, often prolonging the half-life of a drug.[3][4]
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Modulated Lipophilicity: The -CF2H group generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes.[3][4]
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Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses a proton that can act as a weak hydrogen bond donor, potentially leading to improved binding affinity and selectivity for its biological target.[3][5]
The synergistic combination of the reactive furan-2-sulfonyl chloride core with the property-enhancing difluoromethyl group makes 5-(difluoromethyl)furan-2-sulfonyl chloride a highly attractive, albeit novel, building block for the synthesis of next-generation therapeutics.
PART 2: Proposed Synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride
Given the novelty of the target compound, a plausible synthetic route is proposed based on established methodologies for the functionalization of furan derivatives. The following retrosynthetic analysis outlines a potential two-step approach starting from a suitable furan precursor.
Retrosynthetic Analysis
Caption: Proposed two-step synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride.
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethyl)furan
This protocol is adapted from a known copper-catalyzed C-2 difluoromethylation of furans. [6]
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Reaction Setup: To a sealed tube under an air atmosphere, add CuI (5 mol%), 1,10-phenanthroline (6 mol%), and K2CO3 (2 equivalents).
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Solvent and Reagents: Add anhydrous DMF, followed by the furan starting material (1 equivalent) and ethyl bromodifluoroacetate (8 equivalents).
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Reaction: Seal the tube and heat the reaction mixture at 80 °C for 20 hours.
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Work-up: After cooling to room temperature, extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
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Purification: Purify the crude product by silica gel chromatography to obtain ethyl 2-(difluoromethyl)furan-2-carboxylate.
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Decarboxylation: Subject the purified ester to decarboxylation conditions (e.g., heating with a strong acid or base) to yield 2-(difluoromethyl)furan.
Protocol 2: Synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride
This protocol is based on the electrophilic chlorosulfonylation of furan derivatives. [7][8]
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Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(difluoromethyl)furan (1 equivalent) in a suitable inert solvent such as methylene chloride.
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Cooling: Cool the solution to -10 °C under a nitrogen atmosphere.
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Addition of Reagent: Add a solution of chlorosulfonic acid (1.25 equivalents) in methylene chloride dropwise to the cooled solution, maintaining the temperature below 0 °C.
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Reaction: Stir the reaction mixture at this temperature for a designated period to allow for the formation of the sulfonic acid intermediate.
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Formation of Sulfonyl Chloride: To the reaction mixture, add pyridine followed by phosphorus pentachloride at a temperature below 0 °C. Allow the mixture to stir, for instance, overnight at room temperature.
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Work-up: Carefully quench the reaction by pouring it onto ice. Separate the organic layer, and wash it with cold water, a saturated solution of sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-(difluoromethyl)furan-2-sulfonyl chloride, which can be further purified by vacuum distillation or chromatography.
Quantitative Data Summary (Predicted)
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) | Reference |
| 1a | CuI, BrCF2CO2Et | DMF | 80 | 20 | 50-70 | [6] |
| 1b | Strong acid/base | - | High | Varies | >80 | [6] |
| 2 | ClSO3H, PCl5 | CH2Cl2 | -10 to RT | 12-24 | 60-80 | [8] |
PART 3: Reactivity and Synthetic Applications
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride an excellent electrophile that readily reacts with a variety of nucleophiles. [1]The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.
Formation of Sulfonamides: A Gateway to Bioactive Molecules
The most prominent reaction of sulfonyl chlorides in medicinal chemistry is their reaction with primary or secondary amines to form sulfonamides. [1][2]This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Caption: General scheme for the synthesis of sulfonamides.
Protocol 3: General Procedure for the Synthesis of a 5-(Difluoromethyl)furan-2-sulfonamide
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Reaction Setup: Dissolve the amine (1 equivalent) and a suitable base such as pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Add a solution of 5-(difluoromethyl)furan-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled amine solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to obtain the desired sulfonamide.
PART 4: The Role of the Difluoromethyl Group in Drug Discovery
The presence of the difluoromethyl group is predicted to impart significant advantages to molecules derived from 5-(difluoromethyl)furan-2-sulfonyl chloride.
Impact on Physicochemical Properties
| Property | Effect of -CF2H Introduction | Rationale | References |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation. | [3][4] |
| Lipophilicity (LogP) | Increased | Fluorine is highly electronegative but the overall effect of the -CF2H group is an increase in lipophilicity. | [3][4][5] |
| Acidity of N-H in Sulfonamides | Increased | The strong electron-withdrawing nature of the -CF2H group can increase the acidity of the sulfonamide proton, potentially influencing target binding. | - |
| Hydrogen Bonding | Acts as a weak H-bond donor | The C-H bond in the -CF2H group is polarized and can participate in hydrogen bonding interactions with biological targets. | [3][5] |
The -CF2H Group as a Bioisostere
The difluoromethyl group can be considered a bioisostere of several common functional groups, allowing for the fine-tuning of a drug candidate's properties while maintaining its overall shape and ability to interact with its target.
| Functional Group | van der Waals Radius (Å) | Hydrogen Bonding |
| -OH | ~1.5 | Donor and Acceptor |
| -SH | ~1.8 | Weak Donor |
| -NH2 | ~1.6 | Donor and Acceptor |
| -CF2H | ~1.8 | Weak Donor |
This bioisosteric relationship allows medicinal chemists to replace metabolically labile groups with the more robust difluoromethyl group, often leading to improved pharmacokinetic profiles. [3][4][5]
PART 5: Safety and Handling
Sulfonyl chlorides are hazardous reagents that must be handled with appropriate safety precautions.
Core Hazards
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Corrosive: Sulfonyl chlorides can cause severe burns to the skin, eyes, and respiratory tract. [9][10][11]* Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. [9]* Incompatible with Bases: Violent reactions can occur with strong bases. [9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with sulfonyl chlorides.
Caption: Mandatory PPE and engineering controls for handling sulfonyl chlorides.
Quenching and Disposal
Excess sulfonyl chloride must be carefully neutralized before disposal.
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Quenching Procedure: Slowly add the reaction mixture containing the unreacted sulfonyl chloride to a stirred, cold (0 °C) solution of a weak base, such as sodium bicarbonate.
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Ventilation: Perform this procedure in a well-ventilated chemical fume hood.
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Disposal: Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.
PART 6: Conclusion and Future Outlook
While 5-(difluoromethyl)furan-2-sulfonyl chloride appears to be a novel chemical entity, its constituent parts suggest it holds considerable promise as a building block in medicinal chemistry. The reliable reactivity of the furan-2-sulfonyl chloride moiety for the synthesis of sulfonamides, combined with the beneficial physicochemical properties imparted by the difluoromethyl group, makes this a compound of significant interest for the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Further research into the synthesis and characterization of this molecule is warranted to fully unlock its potential in drug discovery.
PART 7: References
Sources
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- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
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